molecular formula C11H22Cl2N2 B1424784 n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1219964-65-4

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No. B1424784
M. Wt: 253.21 g/mol
InChI Key: WCZSHNNPZRLRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride, also known as A-PMA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the neurotransmitter norepinephrine and has been found to act as an agonist at both the α- and β-adrenergic receptors. A-PMA has been used for a number of different purposes, including its use as a tool for studying the effects of noradrenaline on the cardiovascular system, as a tool for studying the effects of drugs on the central nervous system, and as an adjuvant for gene expression studies.

Scientific Research Applications

Double Bond Migration in N-Allylic Systems

Research highlights the importance of N-allylic systems in synthetic chemistry, particularly in the isomerization of N-allyl compounds like amines and amides to their N-(1-propenyl) counterparts. Transition metal complexes are crucial in catalyzing these isomerizations, offering pathways for synthesizing various compounds, including enamines and enamides. The coordination of the nitrogen atom to the metal atom is pivotal in determining the stereochemistry of the double bond migration. Furthermore, the strength of this coordination can influence the reaction's outcome, either favoring double bond migration or leading to a cleavage of the allyl C-N bond. This understanding opens avenues for designing targeted synthetic processes in organic chemistry (Krompiec et al., 2008).

Thermal Degradation of Poly(vinyl chloride)

In the context of material sciences, the thermal degradation of poly(vinyl chloride) (PVC) involves complex mechanisms where internal allylic chloride and tertiary chloride structural defects play a crucial role. The degradation process, involving the formation of conjugated polyene sequences, is influenced by a variety of factors including the processing conditions and the chemical composition of PVC. Understanding these mechanisms is essential for improving the material properties and durability of PVC and related polymers (Starnes, 2002).

Recyclable Copper Catalyst Systems in C-N Bond Forming

The field of green chemistry benefits from advancements in recyclable copper catalyst systems, especially in C-N bond-forming reactions involving aromatic, heterocyclic, and aliphatic amines. The optimization of such catalysts is crucial for their commercial exploitation, potentially reducing environmental impacts and enhancing the efficiency of chemical syntheses (Kantam et al., 2013).

properties

IUPAC Name

N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSHNNPZRLRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.